3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione
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Overview
Description
3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals. This particular compound features a cyclopentyl group and two phenyl groups attached to the imidazole ring, with a thione group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone, benzaldehyde, and thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring with the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole-2-thione: Lacks the cyclopentyl group but shares the imidazole and thione functionalities.
3-cyclopentyl-4,5-diphenyl-1H-imidazole: Similar structure but without the thione group.
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the cyclopentyl group and thione group.
Uniqueness
3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione is unique due to the presence of both the cyclopentyl group and the thione group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-cyclopentyl-4,5-diphenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c23-20-21-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22(20)17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYUMDRJRFGMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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